3-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-fluorophenyl group at position 3 and a benzamide moiety linked via an ethoxyethyl chain at position 4. The chlorine atom on the benzamide ring enhances lipophilicity, while the fluorine atom on the phenyl group may improve metabolic stability through electron-withdrawing effects.
Properties
IUPAC Name |
3-chloro-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2/c21-15-5-1-4-14(11-15)20(28)23-9-10-29-18-8-7-17-24-25-19(27(17)26-18)13-3-2-6-16(22)12-13/h1-8,11-12H,9-10H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTIUEWOAMLCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Pharmacological Profile
Recent studies have indicated that compounds containing the triazole moiety exhibit a variety of biological activities including antibacterial, antifungal, and anticancer properties. The specific biological activity of this compound has not been extensively documented in the literature; however, related triazole derivatives have shown promising results.
Antibacterial Activity
Triazole derivatives have demonstrated significant antibacterial activity against various strains. For example, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Antifungal Activity
Triazoles are also known for their antifungal properties. In comparative studies, certain triazole derivatives displayed MIC values against fungi such as Candida albicans and Aspergillus flavus, indicating their potential as antifungal agents .
Anticancer Activity
Research has shown that triazole-containing compounds can inhibit cancer cell proliferation. For instance, derivatives have been identified that act on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanism by which this compound exerts its biological effects likely involves interference with cellular processes such as DNA replication and protein synthesis. Triazoles typically inhibit enzymes critical for these processes.
Case Studies
- Antibacterial Efficacy : A study evaluating a series of triazole derivatives found that compounds with similar structures to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antifungal Screening : In another investigation focused on antifungal activity, triazole derivatives were tested against clinical isolates of fungi. The results indicated that specific substitutions on the triazole ring enhanced antifungal potency .
Comparison with Similar Compounds
Research Findings and Implications
- Activity Trends : Triazolopyridazines with electron-withdrawing groups (e.g., fluorine, chlorine) show enhanced metabolic stability compared to alkyl-substituted analogs .
- Synthetic Accessibility: Compounds with ether linkages (e.g., target compound) are more synthetically tractable than those with amino or trifluoromethyl groups, which require multi-step protocols .
- Biological Potential: The target compound’s combination of fluorine and chlorine substituents positions it as a candidate for optimizing selectivity in kinase or antimicrobial assays, building on findings from related derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
